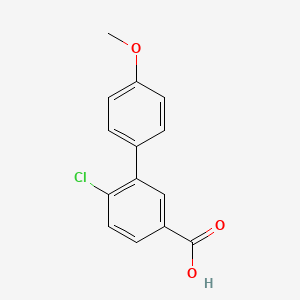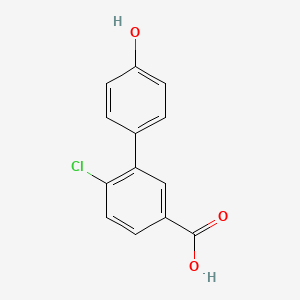
2-(3,4-Dichlorophenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Impact and Biodegradation
2-(3,4-Dichlorophenyl)phenol, belonging to the class of chlorophenols, has been recognized for its environmental significance, particularly in the context of biodegradation and toxicity. Chlorophenols, including this compound, are known for their moderate to considerable toxic effects on mammalian and aquatic life. However, their persistence in the environment can be variable, largely depending on the presence of adapted microflora capable of biodegrading these compounds. The environmental fate of chlorophenols is thus influenced by microbial action, which can moderate their persistence and mitigate potential toxic effects, especially in aquatic environments where these compounds exert a strong organoleptic impact (Krijgsheld & Van Der Gen, 1986).
Sorption Characteristics
The interaction of this compound with soil and organic matter through sorption processes significantly influences its mobility and bioavailability in the environment. Understanding the sorption behavior of such chlorophenols is crucial for assessing their environmental impact, especially in relation to soil and water pollution. Studies indicate that soil organic matter and iron oxides are relevant sorbents for phenoxy herbicides, including this compound, highlighting the complex dynamics governing the environmental fate of these compounds (Werner, Garratt, & Pigott, 2012).
Toxicological Perspectives
From a toxicological standpoint, the exposure to chlorophenols such as this compound is associated with a range of health effects. These compounds have been studied for their endocrine-disrupting capabilities, impacting reproductive and immune systems in both humans and wildlife. The presence of chlorophenols in various environmental matrices, including water bodies and soil, necessitates a thorough understanding of their health implications, with a focus on mitigating exposure and enhancing biodegradation strategies to prevent adverse effects (Burgos-Aceves, Migliaccio, Di Gregorio, Paolella, Lepretti, Faggio, & Lionetti, 2021).
Mécanisme D'action
Target of Action
2-(3,4-Dichlorophenyl)phenol is a chlorinated derivative of phenol Similar compounds like 2,4-dichlorophenoxyacetic acid, a derivative of phenol, are known to target broadleaf weeds by inducing uncontrolled growth .
Mode of Action
It’s structurally similar compound, 2,4-dichlorophenoxyacetic acid, acts as a synthetic auxin (a type of plant hormone) that induces uncontrolled growth and eventually death in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
For instance, 2,4-Dichlorophenol, a related compound, has been shown to undergo efficient degradation in water through sequential electrocatalytic reduction and oxidation .
Pharmacokinetics
It’s structurally similar compound, 2,4-dichlorophenol, is known to be readily absorbed through the skin in its liquid (molten) state .
Result of Action
Related compounds like 2,4-dichlorophenol have been associated with kidney failure, liver failure, and failure of various other organs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, a study on the degradation of 2,4-Dichlorophenol in water found that the removal efficiency of the compound could reach 96.76% under optimal conditions of pH, temperature, and ammonium nitrate concentration . Furthermore, the presence of free-chloride in the culture medium had a significant impact on the catabolism of 2,4-dichlorophenol .
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBCSYQCWKGOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653516 |
Source


|
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209613-97-8 |
Source


|
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














